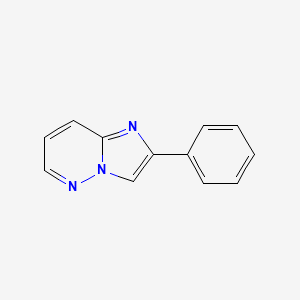

Imidazo(1,2-b)pyridazine, 2-phenyl-

描述

Imidazo[1,2-b]pyridazine is used as an intermediate of cefozopran, building block and in fused ring systems . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Synthesis Analysis

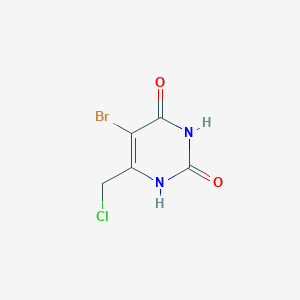

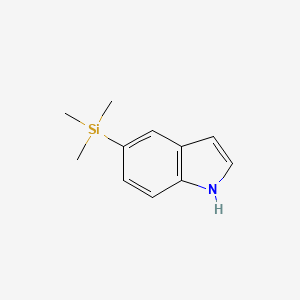

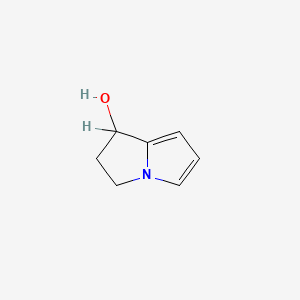

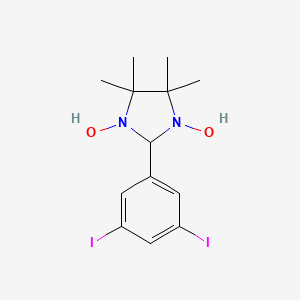

Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada and Stille .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines surprisingly interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region .Chemical Reactions Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine is soluble in dimethylformamide .科学研究应用

Pharmacological Activities

2-phenylimidazo[1,2-b]pyridazine is a type of pyridazine derivative, which has been shown to have a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Anticancer Applications

There has been significant interest in the design and discovery of new anticancer agents based on 2-phenylimidazo[1,2-b]pyridazine . These compounds have shown promising antiproliferative effects against several human cancer cell lines, including A-549 lung cancer, Hs-683 glioma, MCF-7 breast cancer, SKMEL-28, and B16-F10 melanoma cell lines .

Drug Discovery

The unique physicochemical properties of the pyridazine ring, which is part of the 2-phenylimidazo[1,2-b]pyridazine structure, make it an attractive heterocycle for drug design . It has been used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .

Molecular Recognition

The pyridazine ring in 2-phenylimidazo[1,2-b]pyridazine has unique applications in molecular recognition . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Optoelectronic Devices

2-phenylimidazo[1,2-b]pyridazine and similar aromatic heterocycles have shown great potential in the field of materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Another application of 2-phenylimidazo[1,2-b]pyridazine is in the development of sensors . The unique properties of this class of aromatic heterocycles make them suitable for use in sensor technology .

Emitters for Confocal Microscopy and Imaging

2-phenylimidazo[1,2-b]pyridazine has also been used as emitters for confocal microscopy and imaging . This highlights its potential in the field of biomedical imaging .

Agrochemicals

Various pyridazinone derivatives, which include 2-phenylimidazo[1,2-b]pyridazine, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals, such as anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon .

作用机制

Target of Action

Similar compounds such as pyridazines and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that similar compounds demonstrate different types of molecular mechanisms in the treatment of various conditions, such as inhibiting tubulin polymerization, activating caspase-3, and inhibiting the pi3k/akt/mtor signaling pathway .

Biochemical Pathways

It’s suggested that oxidative cleavage of the imidazole moiety during the chemical synthesis work might be a likely metabolic pathway .

Pharmacokinetics

A study on a similar compound, 3-methoxy-2-phenylimidazo[1,2-b]pyridazine, revealed very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes .

Result of Action

Similar compounds have been found to be highly active against certain strains of bacteria, such as mycobacterium tuberculosis (mtb) and mycobacterium marinum (mm), in in vitro assays .

Action Environment

It’s worth noting that the activity of similar compounds can be significantly affected by the environment in which they are used .

安全和危害

未来方向

The imidazo[1,2-b]pyridazine scaffold represents an important class of heterocyclic nucleus which provides various bioactive molecules . The successful kinase inhibitor ponatinib led to a resurgence of interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their putative therapeutic applications in medicine .

属性

IUPAC Name |

2-phenylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-12(14-11)7-4-8-13-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMZHMORWBSSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171569 | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo(1,2-b)pyridazine, 2-phenyl- | |

CAS RN |

1844-54-8 | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

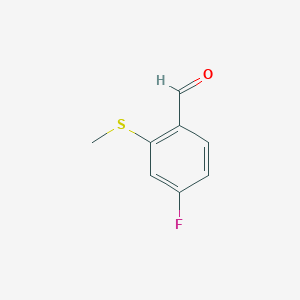

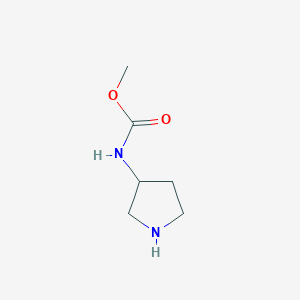

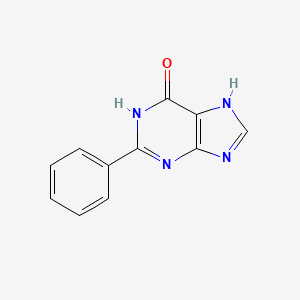

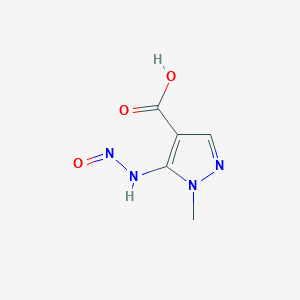

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B3348672.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)

![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)